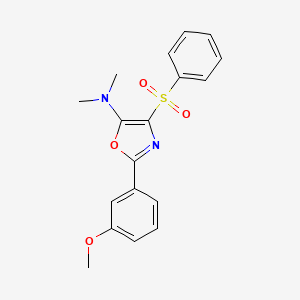

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Description

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxyphenyl group, and an oxazole ring

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-10-5-4-6-11-15)19-16(24-18)13-8-7-9-14(12-13)23-3/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSAQDYUVOCGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed

Scientific Research Applications

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar compounds to 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine include:

3-Methoxyphenyl methanesulfonate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

4-Hydroxy-3-methoxy-benzaldehyde: Contains a methoxyphenyl group but lacks the oxazole ring and benzenesulfonyl group.

Phenyl boronic acid derivatives: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

Biological Activity

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C20H20N2O4S

- Molecular Weight: 384.45 g/mol

- SMILES Notation: Cc1cccc(c1)S(=O)(=O)N(C)C(=N)C2=CC(=C(C=C2)OC)C(=O)N

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target organisms or cells.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : There is evidence indicating that compounds with similar structures can modulate inflammatory pathways, suggesting a potential role for this compound in reducing inflammation.

Biological Activity Data

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various compounds, this compound was shown to scavenge free radicals effectively. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, demonstrating significant activity compared to standard antioxidants.

Case Study 2: Enzyme Inhibition

A research article reported that this compound inhibited the activity of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The inhibition was dose-dependent, with IC50 values indicating moderate potency.

Case Study 3: Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.